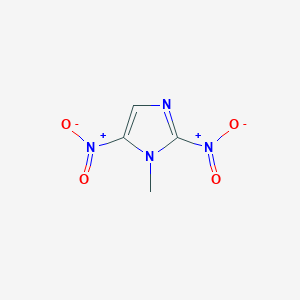![molecular formula C14H20Cl2N2O3 B14004870 DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- CAS No. 42266-68-2](/img/structure/B14004870.png)
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- is a synthetic compound derived from tyrosine, an amino acid that plays a crucial role in protein synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- typically involves the alkylation of DL-tyrosine with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like thiols or amines, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted tyrosine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Mécanisme D'action
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with DNA. This leads to cross-linking of DNA strands, inhibiting DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: Another alkylating agent used in cancer treatment.
Chlorambucil: A nitrogen mustard alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- is unique due to its specific derivation from tyrosine, which may confer additional biological activity related to its amino acid structure. This uniqueness potentially enhances its selectivity and efficacy in targeting cancer cells compared to other alkylating agents .
Propriétés
Numéro CAS |
42266-68-2 |
|---|---|
Formule moléculaire |
C14H20Cl2N2O3 |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
2-amino-3-[3-[bis(2-chloroethyl)amino]-4-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-3-2-10(8-11(17)14(19)20)9-12(13)18(6-4-15)7-5-16/h2-3,9,11H,4-8,17H2,1H3,(H,19,20) |
Clé InChI |
ISBKXKSWUGYEPC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(C(=O)O)N)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)

![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)

![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)

![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)

![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)



